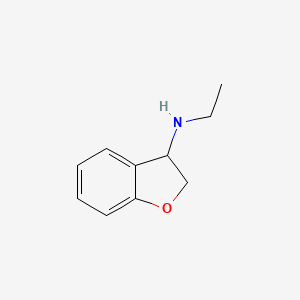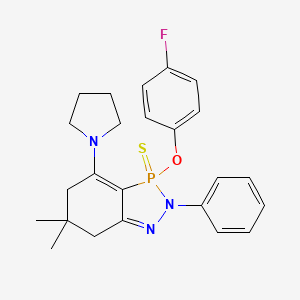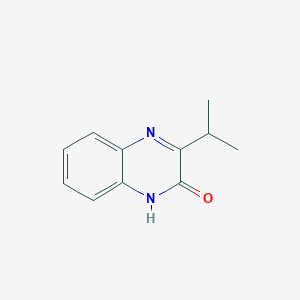![molecular formula C12H15BrN2O B7542328 N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by interacting with specific molecular targets. For instance, it has been reported that this compound can bind to the active site of the proteasome, which is a complex responsible for the degradation of intracellular proteins. Moreover, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For instance, this compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA synthesis. Additionally, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Moreover, this compound exhibits potent biological activity at low concentrations, which allows for the use of small amounts of the compound in experiments. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
Several future directions for the research on N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, the potential applications of this compound in drug discovery and development need to be explored further. Thirdly, the toxicity and pharmacokinetic properties of this compound need to be investigated to assess its suitability as a drug candidate. Fourthly, the synthesis of analogs of this compound with improved biological activity and solubility can be explored. Lastly, the potential use of this compound as a chemical probe for the study of biological processes needs to be investigated further.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in drug discovery and development. This compound exhibits potent biological activity and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide can be achieved by the reaction of 2-bromoethylamine hydrobromide with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been shown to inhibit the replication of the hepatitis C virus and the influenza virus. Additionally, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-5-2-1-4-10(11)6-7-14-12(16)15-8-3-9-15/h1-2,4-5H,3,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHPROJNEKBPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)NCCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)


![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)

![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)